tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-1-carboxylate
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Overview
Description
tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-1-carboxylate is a synthetic organic compound with the molecular formula C13H22F2N2O2 and a molecular weight of 276.32 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspirodecane core with two fluorine atoms and a tert-butyl ester group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diazaspirodecane core: This step involves the cyclization of a suitable diamine with a ketone or aldehyde to form the spirocyclic structure.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Chemical Reactions Analysis
tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and reduction:
Scientific Research Applications
tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-1-carboxylate has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic synthesis: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-1-carboxylate is not well-understood, as it is primarily used as a synthetic intermediate rather than a bioactive compound. its spirocyclic structure and fluorine atoms may influence its interactions with biological targets, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-1-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate: Similar structure but lacks fluorine atoms.
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Contains an oxygen atom in the spirocyclic ring.
tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate: Similar structure with fluorine atoms at different positions.
These comparisons highlight the unique structural features of this compound, particularly the presence of fluorine atoms, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C13H22F2N2O2 |
---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-9-13(14,15)8-12(17)4-6-16-7-5-12/h16H,4-9H2,1-3H3 |
InChI Key |
NPDREHSRYBFKJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCNCC2)(F)F |
Origin of Product |
United States |
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